2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone
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Overview
Description
2-Chloro-4’-fluoro-5-(trifluoromethyl)benzophenone is an organic compound with the molecular formula C14H7ClF4O. It is a derivative of benzophenone, characterized by the presence of chloro, fluoro, and trifluoromethyl substituents on the aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4’-fluoro-5-(trifluoromethyl)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene derivatives and acyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the attainment of high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4’-fluoro-5-(trifluoromethyl)benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) makes the aromatic ring susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzophenones.
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Corresponding alcohols.
Scientific Research Applications
2-Chloro-4’-fluoro-5-(trifluoromethyl)benzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with desired physical and chemical properties
Mechanism of Action
The mechanism of action of 2-Chloro-4’-fluoro-5-(trifluoromethyl)benzophenone involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in oxidative stress and inflammation, by altering the activity of key enzymes and proteins.
Comparison with Similar Compounds
2-Chloro-4’-fluoro-benzophenone: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity.
2-Chloro-4-(trifluoromethyl)aniline: Contains an amino group, making it more reactive in nucleophilic substitution reactions .
Uniqueness: 2-Chloro-4’-fluoro-5-(trifluoromethyl)benzophenone is unique due to the combination of chloro, fluoro, and trifluoromethyl groups, which impart distinct electronic and steric effects.
Properties
CAS No. |
85721-08-0 |
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Molecular Formula |
C14H7ClF4O |
Molecular Weight |
302.65 g/mol |
IUPAC Name |
[2-chloro-5-(trifluoromethyl)phenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C14H7ClF4O/c15-12-6-3-9(14(17,18)19)7-11(12)13(20)8-1-4-10(16)5-2-8/h1-7H |
InChI Key |
WOLOCKQZPBSLPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)F |
Origin of Product |
United States |
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